(S)-Tetrahydrofuran-3-amine dihydrochloride

Catalog No.
S12370788
CAS No.
M.F
C4H11Cl2NO
M. Wt
160.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Tetrahydrofuran-3-amine dihydrochloride

Product Name

(S)-Tetrahydrofuran-3-amine dihydrochloride

IUPAC Name

(3S)-oxolan-3-amine;dihydrochloride

Molecular Formula

C4H11Cl2NO

Molecular Weight

160.04 g/mol

InChI

InChI=1S/C4H9NO.2ClH/c5-4-1-2-6-3-4;;/h4H,1-3,5H2;2*1H/t4-;;/m0../s1

InChI Key

YUYROKYXRYTFRT-FHNDMYTFSA-N

Canonical SMILES

C1COCC1N.Cl.Cl

Isomeric SMILES

C1COC[C@H]1N.Cl.Cl

(S)-Tetrahydrofuran-3-amine dihydrochloride is a chiral amine compound with the molecular formula C4H10Cl2NOC_4H_{10}Cl_2NO and a molecular weight of approximately 123.58 g/mol. It is characterized by its tetrahydrofuran ring structure, which is a five-membered cyclic ether. The presence of an amine group at the 3-position of the tetrahydrofuran ring contributes to its unique chemical properties, making it valuable in various synthetic applications and biological studies .

Typical for amines and cyclic ethers:

  • Nucleophilic Substitution: The amine can act as a nucleophile, reacting with electrophiles to form new bonds.
  • Acylation: It can undergo acylation reactions, where the amine group reacts with acyl chlorides or anhydrides to form amides.
  • Reduction Reactions: The compound can be reduced to yield various derivatives, depending on the reducing agent used.

Research indicates that (S)-tetrahydrofuran-3-amine dihydrochloride exhibits notable biological activity. It has been studied for its potential as a chiral building block in pharmaceuticals, particularly in the synthesis of biologically active compounds. Its structure allows for interactions with biological targets, making it a candidate for drug development .

Several methods exist for synthesizing (S)-tetrahydrofuran-3-amine dihydrochloride:

  • Hydrazine Reduction: Starting from tetrahydrofuran derivatives, hydrazine can be used to introduce the amine functionality through reduction processes .
  • Amidation and Hofmann Degradation: This method involves converting tetrahydrofuran derivatives into amines through specific degradation steps .
  • Direct Amination: Tetrahydrofuran can be directly aminated using ammonia or amines under specific conditions to introduce the amino group at the 3-position.

(S)-Tetrahydrofuran-3-amine dihydrochloride is employed in various applications:

  • Organic Synthesis: It serves as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
  • Catalysis: The compound can act as a catalyst or chiral inducer in asymmetric synthesis reactions.
  • Chemical Research: It is utilized in studies exploring new synthetic methodologies and reaction mechanisms .

Interaction studies involving (S)-tetrahydrofuran-3-amine dihydrochloride have focused on its role in drug formulation and efficacy. Its interactions with various biological targets have been investigated to assess its potential therapeutic applications. These studies often explore how modifications to the tetrahydrofuran ring affect binding affinity and biological activity.

(S)-Tetrahydrofuran-3-amine dihydrochloride shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

Compound NameSimilarityUnique Features
Tetrahydrofuran-3-amine hydrochloride1.00Non-chiral version; lacks stereochemistry
(R)-3-Aminotetrahydrofuran hydrochloride1.00Enantiomer; different biological activity
N-Methyltetrahydrofuran-3-amine hydrochloride0.79Methyl substitution alters properties
(S)-Tetrahydro-2H-pyran-3-amine hydrochloride0.81Different ring structure; potential for diverse reactivity
trans-4-Aminotetrahydrofuran-3-ol hydrochloride0.80Hydroxyl group addition changes solubility

The uniqueness of (S)-tetrahydrofuran-3-amine dihydrochloride lies in its specific stereochemistry and its resultant properties, which differentiate it from its analogs in terms of reactivity and biological interactions .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

159.0217694 g/mol

Monoisotopic Mass

159.0217694 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-09

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